molecular formula C18H21BrN2O4S B3976062 2-bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide

2-bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide

Cat. No.: B3976062
M. Wt: 441.3 g/mol
InChI Key: RTWLRWXGLIGAHM-UHFFFAOYSA-N
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Description

2-Bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide is an organic compound with the molecular formula C18H21BrN2O4S It is a brominated benzamide derivative that contains a diethylsulfamoyl group and a methoxyphenyl group

Properties

IUPAC Name

2-bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O4S/c1-4-21(5-2)26(23,24)13-10-11-17(25-3)16(12-13)20-18(22)14-8-6-7-9-15(14)19/h6-12H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWLRWXGLIGAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide typically involves a multi-step process. One common method includes the bromination of a suitable benzamide precursor, followed by the introduction of the diethylsulfamoyl and methoxyphenyl groups. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The diethylsulfamoyl group can be introduced using diethylsulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce aldehydes or carboxylic acids.

Scientific Research Applications

2-Bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the diethylsulfamoyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methoxybenzamide
  • 2-Bromo-5-(diethylsulfamoyl)-N-(2,4-dimethoxyphenyl)benzamide

Uniqueness

2-Bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylsulfamoyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide
Reactant of Route 2
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2-bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide

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